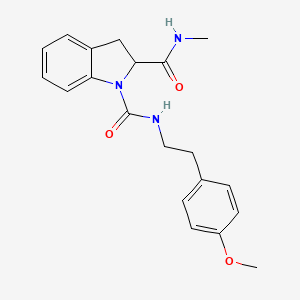

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

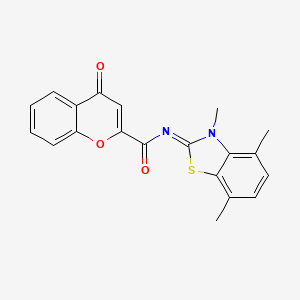

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction (XRD) analysis could be used to determine the crystal structure of the compound . The planes of the rings in the molecule and the angles between them would be important structural features .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The indoline ring, the methoxy group, and the carboxamide groups could all potentially participate in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Store-Operated Ca²⁺ Entry (SOCE) Modulation

- Background : Variations in cytoplasmic Ca²⁺ concentration ([Ca²⁺]ᵢ) play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression. Store-operated Ca²⁺ entry (SOCE), triggered by endoplasmic reticulum (ER) Ca²⁺ store depletion, significantly influences cellular functions .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (also known as SKF-96365) acts as an inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel, a prototypical SOCE channel. It inhibits thapsigargin-induced SOCE in Jurkat cells, with an IC₅₀ of 12 μM. Additionally, in a mouse model of breast cancer, SKF-96365 prevented tumor metastasis .

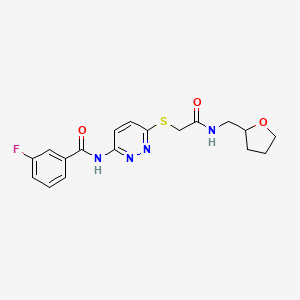

Medicinal Chemistry and Drug Development

- Background : Heterocycles containing nitrogen, such as 1,2,3-triazoles, exhibit significant biological activities and metabolic stability. Their synthesis through click chemistry is straightforward and yields diverse derivatives .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide contains a 1,2,3-triazole moiety. Such moieties are present in medications like tazobactam and carboxyamidotriazole. The compound’s stability and synthetic accessibility make it a potential scaffold for drug development .

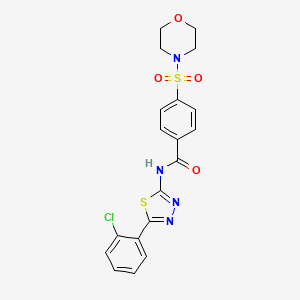

α-Glucosidase Inhibition Activity

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (specifically, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate) exhibits higher α-glucosidase inhibition activity than the standard drug acarbose .

Structural Studies and Crystallography

Mechanism of Action

Safety and Hazards

Future Directions

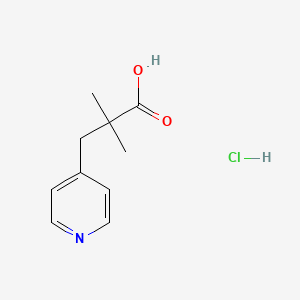

properties

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMKHYOBBVWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)